L-Iduronsäure (Natrium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

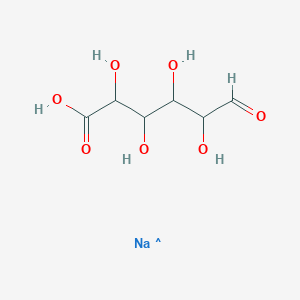

L-Iduronic Acid (sodium) is a monosaccharide component of glycosaminoglycans, which are long unbranched polysaccharides consisting of repeating disaccharide units. It is a significant component of heparin and dermatan sulfate, which are found in the extracellular matrix of animal tissues . L-Iduronic Acid (sodium) plays a crucial role in various biological processes, including cell signaling and interaction with proteins.

Wissenschaftliche Forschungsanwendungen

L-Iduronic Acid (sodium) has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of glycosaminoglycans and other complex carbohydrates.

Biology: It plays a role in cell signaling and interaction with proteins, particularly in the extracellular matrix.

Medicine: L-Iduronic Acid (sodium) is a key component of heparin, which is widely used as an anticoagulant.

Wirkmechanismus

Target of Action

L-Iduronic Acid Sodium Salt, also known as L-Iduronic Acid, is a major uronic acid component of glycosaminoglycans (GAGs), including dermatan sulfate and heparin . It primarily targets GAGs, which are complex carbohydrates that interact with multiple ligands, both soluble and insoluble, and modulate various physiological and pathological processes .

Mode of Action

L-Iduronic Acid Sodium Salt interacts with its targets, the GAGs, in a complex manner. The conformation of L-Iduronic Acid Sodium Salt is a critical factor in determining its interaction with specific protein targets . For instance, the conformation of L-Iduronic Acid residue plays a crucial role in determining the interaction between antithrombin and heparan sulfate . The compound’s interaction with its targets leads to changes in the structure and function of the GAGs, affecting their ability to bind to various ligands .

Biochemical Pathways

L-Iduronic Acid Sodium Salt affects the uronic acid pathway, which is essential for the metabolism of carbohydrates . This pathway is crucial for preserving the structural stability of extracellular matrices and controlling numerous physiological processes . L-Iduronic Acid Sodium Salt, as a component of GAGs, plays a significant role in these processes. Moreover, L-Iduronic Acid Sodium Salt can be non-enzymatically converted into Dhu, which is metabolized to pyruvate and glyceraldehyde-3-phosphate through subsequent reactions of four enzymes .

Pharmacokinetics

It is known that l-iduronic acid sodium salt is a solid compound with a molecular weight of 2161 g/mol . It has slight solubility in methanol when heated and in water . These properties may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of L-Iduronic Acid Sodium Salt’s action are primarily related to its role in the structure and function of GAGs. It contributes to the structural diversity of GAGs, which is crucial for their ability to bind to various ligands and participate in numerous physiological and pathological processes . For instance, L-Iduronic Acid Sodium Salt-containing GAGs are selectively bound by basic fibroblast growth factor, which prevents infection of Hep-2 cells with respiratory syncytial virus in vitro .

Action Environment

The action, efficacy, and stability of L-Iduronic Acid Sodium Salt can be influenced by various environmental factors. For instance, cultivation conditions such as irradiance and temperature can affect the content of L-Iduronic Acid in green seaweed species . Elevated nitrate levels and temperature can increase the content of L-Iduronic Acid, potentially influencing its action .

Biochemische Analyse

Biochemical Properties

L-Iduronic Acid (sodium) plays a significant role in biochemical reactions. It is conformationally flexible, which allows it to bind metal ions . This property may be important for the antithrombotic activity of heparin . L-Iduronic Acid (sodium) interacts with various enzymes, proteins, and other biomolecules. For instance, it is selectively bound by basic fibroblast growth factor (bFGF), which prevents infection of Hep-2 cells with respiratory syncytial virus (RSV) in vitro .

Cellular Effects

L-Iduronic Acid (sodium) has profound effects on various types of cells and cellular processes. It is a part of the glycosaminoglycan heparan sulfate, which can be found in the extracellular matrix . It has been shown to have inhibitory properties against human osteosarcoma cells .

Molecular Mechanism

At the molecular level, L-Iduronic Acid (sodium) exerts its effects through binding interactions with biomolecules and changes in gene expression. It is capable of adopting more than one solution conformation, with an equilibrium existing between three low-energy conformers . This flexibility allows it to bind to various biomolecules, including metal ions .

Temporal Effects in Laboratory Settings

The effects of L-Iduronic Acid (sodium) can change over time in laboratory settings. While specific information on its stability, degradation, and long-term effects on cellular function is limited, it is known that L-Iduronic Acid (sodium) is a component of glycosaminoglycans, which play key roles in a myriad of physiological and pathological processes .

Dosage Effects in Animal Models

While specific studies on the dosage effects of L-Iduronic Acid (sodium) in animal models are limited, it is known that glycosaminoglycans, of which L-Iduronic Acid (sodium) is a component, play key roles in various biological processes in animals .

Metabolic Pathways

L-Iduronic Acid (sodium) is involved in the metabolic pathways of glycosaminoglycans. It is a component of heparan sulfate, chondroitin sulfate, and dermatan sulfate . These glycosaminoglycans interact with various enzymes and cofactors in their metabolic pathways .

Transport and Distribution

L-Iduronic Acid (sodium) is transported and distributed within cells and tissues as a component of glycosaminoglycans. These glycosaminoglycans are found both in extracellular matrices and on cell surfaces .

Subcellular Localization

The subcellular localization of L-Iduronic Acid (sodium) is largely determined by its incorporation into glycosaminoglycans, which are found both in the extracellular matrix and on the cell surface . The specific compartments or organelles to which L-Iduronic Acid (sodium) is directed would depend on the specific glycosaminoglycan and cell type.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Iduronic Acid (sodium) can be synthesized from methyl 1,2,3,4-tetra-O-β-D-glucuronate through a two-step process involving Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane . This method provides a straightforward approach to obtaining L-Iduronic Acid (sodium) with high yield and purity.

Industrial Production Methods: Industrial production of L-Iduronic Acid (sodium) often involves the extraction and purification from natural sources such as heparin and dermatan sulfate. The process includes preparation of tissue, extraction of heparin, recovery of raw heparin, purification, and recovery of purified heparin .

Analyse Chemischer Reaktionen

Types of Reactions: L-Iduronic Acid (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be modified by the addition of an O-sulfate group at carbon position 2 to form 2-O-sulfo-L-iduronic acid .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Sulfation reactions often use sulfur trioxide-pyridine complex or chlorosulfonic acid.

Major Products: The major products formed from these reactions include various sulfated derivatives of L-Iduronic Acid (sodium), which have different biological activities and properties .

Vergleich Mit ähnlichen Verbindungen

D-Glucuronic Acid: An epimer of L-Iduronic Acid, differing in the configuration at carbon 5.

Heparan Sulfate: Contains both L-Iduronic Acid and D-Glucuronic Acid in its structure.

Dermatan Sulfate: Similar to heparin but with different sulfation patterns and biological activities.

Uniqueness: L-Iduronic Acid (sodium) is unique due to its conformational flexibility and its ability to bind to a wide range of proteins and other molecules. This property is crucial for its role in the biological activity of glycosaminoglycans and their interactions with various cellular components .

Biologische Aktivität

L-Iduronic acid (IdoA) is a significant component of glycosaminoglycans (GAGs) such as heparin and dermatan sulfate. This compound exhibits diverse biological activities that are crucial for various physiological processes, including anticoagulation, cellular signaling, and tissue regeneration. This article reviews the biological activity of L-Iduronic acid (sodium), focusing on its structural properties, biosynthesis, and implications in health and disease.

Structural Properties

L-Iduronic acid is characterized by its conformational flexibility, which allows it to adopt multiple ring forms, primarily the 1C4 chair and 2SO skew-boat conformations. The equilibrium between these forms is influenced by the sulfation patterns of neighboring residues in polysaccharides. High levels of sulfation tend to favor the 2SO conformation, which is associated with enhanced biological activity, particularly in anticoagulation .

Biosynthesis

The biosynthesis of L-Iduronic acid involves two key enzymes: dermatan sulfate epimerase 1 (DSE) and dermatan sulfate epimerase 2 (DSEL). These enzymes catalyze the conversion of D-glucuronic acid to L-iduronic acid through a C5 epimerization process. DSE and DSEL exhibit different tissue distributions and regulatory mechanisms, contributing to the varying levels of IdoA in different tissues .

Biological Functions

L-Iduronic acid plays crucial roles in several biological processes:

- Anticoagulant Activity : IdoA is integral to the structure of heparin, a potent anticoagulant. Its unique conformational plasticity allows heparin to effectively bind to antithrombin III, leading to enhanced inhibition of thrombin and factor Xa . The binding affinities of heparin derivatives containing IdoA have been quantified, demonstrating significant anticoagulant effects with IC50 values ranging from 19 nM to 29 nM for different hexasaccharides .

- Cellular Signaling : IdoA influences cell migration, proliferation, and differentiation through its role in GAGs. It modulates the activity of various growth factors and cytokines, impacting processes such as wound healing and inflammation .

- Tissue Regeneration : The presence of IdoA in dermatan sulfate enhances its ability to support tissue repair mechanisms. Studies have shown that IdoA-rich polysaccharides can promote fibroblast migration and collagen synthesis during wound healing .

Case Studies

Several studies have highlighted the biological significance of L-Iduronic acid:

- Anticoagulant Mechanisms : Research demonstrated that specific heparin oligosaccharides containing high levels of IdoA exhibited superior anticoagulant properties compared to those with lower IdoA content. For instance, a study found that heparin derivatives with a higher proportion of 2SO conformers showed enhanced binding to antithrombin III .

- Inflammatory Response : In models of inflammation, the administration of IdoA-containing polysaccharides resulted in reduced inflammatory markers and improved healing outcomes. This suggests a regulatory role for IdoA in modulating immune responses during tissue injury .

- Cancer Research : The epimerization of glucuronic acid to iduronic acid has been implicated in cancer biology. Increased levels of IdoA in GAGs have been associated with tumor progression and metastasis due to its effects on cell adhesion and migration .

Summary Table: Biological Activities of L-Iduronic Acid

Eigenschaften

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHMTHNLNZGTSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.